Allyl methyl-d3-sulfide
CAS No.: 68345-75-5
Cat. No.: VC0148811
Molecular Formula: C4H5D3S
Molecular Weight: 91.1
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68345-75-5 |
---|---|
Molecular Formula | C4H5D3S |
Molecular Weight | 91.1 |
Introduction
Chemical Identity and Structural Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₅D₃S | |
Molecular Weight | 91.19 g/mol | |
Boiling Point | 365.2 K (92.05°C) | |
CAS Number (deuterated) | 68345-75-5 | |
CAS Number (unlabeled) | 10152-76-8 |
The compound’s structure has been confirmed via NMR and mass spectrometry, with the deuterium atoms localized exclusively in the methyl group .
Physicochemical Properties
AM-d3-S is a colorless liquid with a pungent odor reminiscent of garlic, a trait inherited from its non-deuterated counterpart . Its vapor pressure and solubility profile align closely with AMS, though deuterium substitution slightly increases its hydrophobicity . The NIST WebBook reports a boiling point of 365.2 K under standard atmospheric pressure , consistent with the unlabeled compound’s properties .
Synthesis and Isotopic Incorporation
Preparation via H/D Exchange
The synthesis of AM-d3-S typically involves H/D exchange reactions using deuterated sulfonium salts. Recent advances employ electrophilic d³-alkyl diphenylsulfonium salts, which react with allyl thiols in the presence of D₂O to introduce the CD₃ group with >95% isotopic purity . This method avoids the use of expensive metal catalysts and ensures high site selectivity .
Reaction Pathways
AM-d3-S participates in radical-mediated reactions, particularly with hydroxyl radicals (- OH), forming oxidized products such as acrolein (CH₂=CH-CHO) and sulfonic acid derivatives. The deuterium labeling slows hydrogen abstraction reactions, making AM-d3-S a valuable probe for studying reaction kinetics in atmospheric chemistry .
Pharmacological Applications
Anti-Inflammatory Activity
In a murine model of acute lung injury (ALI), AM-d3-S analogs like allyl methyl trisulfide (AMTS) inhibited lipopolysaccharide (LPS)-induced inflammation by:
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Suppressing NF-κB and MAPK signaling pathways, thereby lowering TNF-α and IL-6 levels .
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Attenuating macrophage M1 polarization, a key driver of inflammatory cascades .
Mechanistic Insights
Mitochondrial Modulation
AM-d3-S stabilizes mitochondrial membrane potential (ΔΨm) and enhances oxygen consumption rates (OCR) in cardiomyoblasts exposed to oxidative stress . This is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit cytochrome c release .
Interaction with Signaling Pathways
The compound’s anti-inflammatory effects are mediated through:
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NF-κB Inhibition: Preventing IκBα phosphorylation and nuclear translocation of p65 .
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MAPK Suppression: Downregulating phosphorylated ERK1/2, JNK, and p38 proteins .
Comparative Analysis with Structural Analogs
Future Research Directions
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Isotope Tracing Studies: Leveraging AM-d3-S to map sulfur metabolism in vivo using LC-MS/MS .
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Drug Development: Optimizing deuteration patterns to enhance the half-life of sulfur-containing therapeutics .
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Environmental Impact: Assessing the atmospheric lifetime and degradation products of deuterated sulfides .
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